molecular formula C8H14ClNO3 B2542591 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2287283-69-4

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

Cat. No.: B2542591
CAS No.: 2287283-69-4
M. Wt: 207.65
InChI Key: KNQPLGCHMAQTSY-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[35]nonane-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde group to form the carboxylic acid.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic structure can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary widely depending on the specific reaction but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can form ketones or aldehydes, while reduction can form alcohols or amines.

Scientific Research Applications

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride depends on its specific application. In general, it can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Uniqueness

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxygen and nitrogen atom in the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQPLGCHMAQTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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